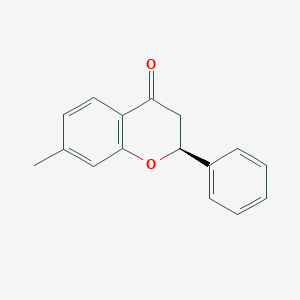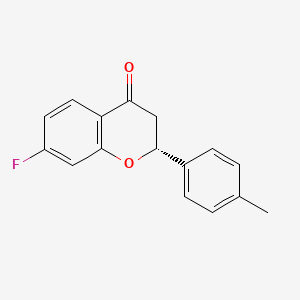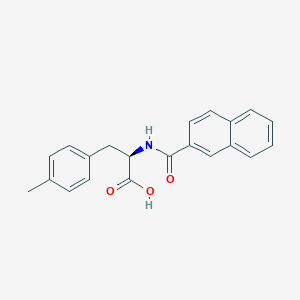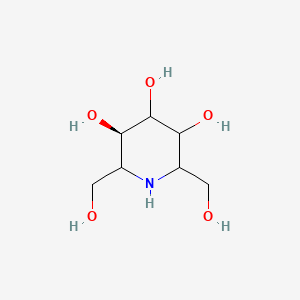
(S)(+)-7-methyl-2-phenylchroman-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)(+)-7-methyl-2-phenylchroman-4-one is a chiral flavonoid derivative known for its potential pharmacological properties. This compound is part of the chromanone family, which is characterized by a benzopyran ring system. It has been studied for its potential as a selective monoamine oxidase-B inhibitor, which makes it a candidate for treating neurodegenerative diseases .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)(+)-7-methyl-2-phenylchroman-4-one typically involves the cyclization of appropriate precursors under acidic or basic conditions. One common method includes the use of a Friedel-Crafts acylation reaction, where a phenyl group is introduced to the chromanone structure. The reaction conditions often require a Lewis acid catalyst such as aluminum chloride (AlCl3) and an appropriate solvent like dichloromethane (CH2Cl2).
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process would likely include steps for purification, such as recrystallization or chromatography, to obtain the desired enantiomeric purity.
化学反応の分析
Types of Reactions
(S)(+)-7-methyl-2-phenylchroman-4-one undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur at the phenyl ring, where halogens or other substituents can be introduced using reagents like halogenating agents or organometallic compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Halogenating agents, organometallic compounds
Major Products
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols
Substitution: Halogenated derivatives, organometallic complexes
科学的研究の応用
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its role in modulating enzyme activity, particularly monoamine oxidase-B.
Medicine: Potential therapeutic agent for neurodegenerative diseases such as Parkinson’s disease due to its selective inhibition of monoamine oxidase-B.
Industry: Utilized in the development of pharmaceuticals and as an intermediate in organic synthesis
作用機序
The mechanism of action of (S)(+)-7-methyl-2-phenylchroman-4-one involves its interaction with monoamine oxidase-B, an enzyme responsible for the breakdown of monoamines in the brain. By inhibiting this enzyme, the compound increases the levels of monoamines, which can help alleviate symptoms of neurodegenerative diseases. The molecular targets include the active site of monoamine oxidase-B, where the compound binds and prevents the enzyme from catalyzing the oxidation of monoamines .
類似化合物との比較
(S)(+)-7-methyl-2-phenylchroman-4-one can be compared with other flavonoid derivatives such as:
- 7-methoxyflavone
- 7-hydroxyflavone
- 7-ethoxyflavone
These compounds share a similar benzopyran ring system but differ in their substituents, which can affect their pharmacological properties. This compound is unique due to its specific chiral configuration and its potent inhibition of monoamine oxidase-B, making it a promising candidate for therapeutic applications .
特性
分子式 |
C16H14O2 |
|---|---|
分子量 |
238.28 g/mol |
IUPAC名 |
(2S)-7-methyl-2-phenyl-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C16H14O2/c1-11-7-8-13-14(17)10-15(18-16(13)9-11)12-5-3-2-4-6-12/h2-9,15H,10H2,1H3/t15-/m0/s1 |
InChIキー |
FNOKOVWLKVWYRY-HNNXBMFYSA-N |
異性体SMILES |
CC1=CC2=C(C=C1)C(=O)C[C@H](O2)C3=CC=CC=C3 |
正規SMILES |
CC1=CC2=C(C=C1)C(=O)CC(O2)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![(2r)-2-[(4-Benzylphenoxy)methyl]pyrrolidine](/img/structure/B10838570.png)

![(R)-N2-{4-[(3-chlorobenzyl)oxy]benzyl}serinamide](/img/structure/B10838588.png)
![3-Propyl-[1,4]thiazepan-(5E)-ylideneamine](/img/structure/B10838594.png)

![(R)-N2-{4-[(3-chlorobenzyl)oxy]benzyl}alaninamide](/img/structure/B10838612.png)
